molecular formula C11H13NO B8800396 3-Isopropyl-4-methoxybenzonitrile

3-Isopropyl-4-methoxybenzonitrile

Cat. No. B8800396
M. Wt: 175.23 g/mol
InChI Key: JHKWMNDMZVSSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187478B2

Procedure details

8 g Potassium carbonate and 2.7 g 3-hydroxy-4-methoxybenzonitrile (for synthesis see Example 47) was dissolved in 25 mL dimethylformamide. 2.15 mL 2-Bromopropane was added and the mixture stirred at 85° C. for 3 h. The mixture was concentrated, diluted in ethyl acetate and washed with water (×2) and saturated sodium chloride solution, dried over magnesium sulfate and concentrated.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][C:10]=1OCCCN1CCOCC1.Br[CH:28]([CH3:30])[CH3:29]>CN(C)C=O>[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][C:10]=1[CH:28]([CH3:30])[CH3:29] |f:0.1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.7 g
Type
reactant
Smiles
COC1=C(C=C(C#N)C=C1)OCCCN1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.15 mL
Type
reactant
Smiles
BrC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 85° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted in ethyl acetate
WASH
Type
WASH
Details
washed with water (×2) and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=C(C=C(C#N)C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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